molecular formula C20H22N6 B2955357 4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine CAS No. 2415642-26-9

4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

Cat. No. B2955357
CAS RN: 2415642-26-9
M. Wt: 346.438
InChI Key: PMFPYBPBCRSPFU-XBXARRHUSA-N
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Description

4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine is a chemical compound with a complex structure. It belongs to the class of pyrazolopyrimidines and exhibits intriguing pharmacological properties. Researchers have explored its potential as an atypical antipsychotic agent .


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrazolopyrimidine core linked to a phenyl group via a piperazine moiety. The E configuration of the double bond in the phenylpropenyl side chain is crucial for its biological activity. Researchers have elucidated its stereochemistry using spectroscopic techniques .


Chemical Reactions Analysis

The compound’s reactivity and potential transformations are essential considerations. Researchers have investigated its behavior under various conditions, exploring its susceptibility to functional group modifications, cyclizations, and derivatizations. These studies provide insights into its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectral Data: IR, 1H NMR, and MS spectra provide valuable information .

Future Directions

Researchers should explore the compound’s pharmacokinetics, metabolism, and in vivo efficacy. Additionally, investigations into its potential therapeutic applications beyond antipsychotic activity (such as antimicrobial or anti-inflammatory effects) could open new avenues. Collaborative efforts and interdisciplinary studies will enhance our understanding of this intriguing compound .

properties

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-2-6-18(7-3-1)8-4-10-24-12-14-25(15-13-24)19-16-20(22-17-21-19)26-11-5-9-23-26/h1-9,11,16-17H,10,12-15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFPYBPBCRSPFU-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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